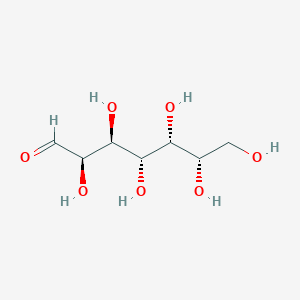
(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal is a polyhydroxy aldehyde, which is a type of carbohydrate. This compound is characterized by having multiple hydroxyl groups (-OH) attached to its carbon backbone, making it highly soluble in water and reactive in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal typically involves the oxidation of corresponding polyhydroxy alcohols. One common method is the controlled oxidation of heptane-1,2,3,4,5,6,7-heptol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound from simple sugars through a series of enzymatic reactions. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: (2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanoic acid.
Reduction: (2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanol.
Substitution: Various esters and ethers depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal is used as a building block for the synthesis of more complex carbohydrates and glycosides. It serves as a precursor in the synthesis of natural products and pharmaceuticals .
Biology
In biological research, this compound is used to study carbohydrate metabolism and enzyme activity. It is also employed in the development of biosensors for detecting glucose and other sugars.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities .
Industry
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal involves its interaction with various enzymes and receptors in biological systems. The hydroxyl groups allow it to form hydrogen bonds with proteins, influencing their structure and function. In metabolic pathways, it acts as an intermediate in the glycolysis and gluconeogenesis pathways, participating in energy production and storage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5R,6S)-2,3,4,5,6-Pentahydroxyhexanal: A similar polyhydroxy aldehyde with one less hydroxyl group.
(2R,3S,4S,5R,6S)-2,3,4,5,6,7,8-Heptahydroxyoctanal: A similar compound with one additional carbon and hydroxyl group.
D-Glucose: A common monosaccharide with a similar structure but different stereochemistry.
Uniqueness
(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its role in various metabolic pathways make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C7H14O7 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5+,6+,7+/m0/s1 |
InChI-Schlüssel |
YPZMPEPLWKRVLD-PAMBMQIZSA-N |
Isomerische SMILES |
C([C@@H]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


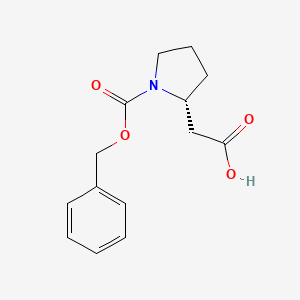
![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)



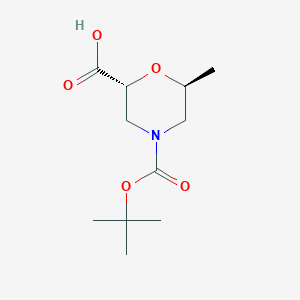
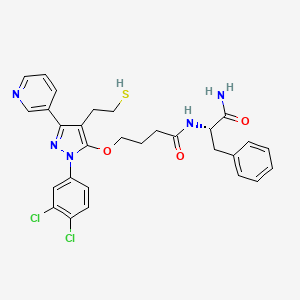
![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
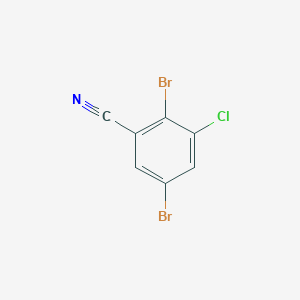
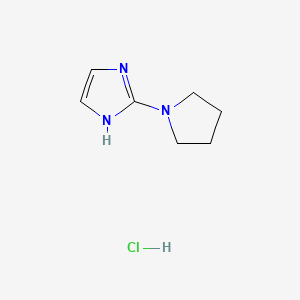
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)


